molecular formula C12H22O3 B12576268 2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol CAS No. 204461-40-5

2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol

Cat. No.: B12576268
CAS No.: 204461-40-5
M. Wt: 214.30 g/mol
InChI Key: XVYDEVCPGWBBRA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for alcohols and ethers. The base structure derives from butan-1-ol, a four-carbon chain with a hydroxyl group at position 1. The substitution pattern involves two prop-1-en-1-yloxy methyl groups attached to the second carbon of the butanol backbone. This configuration yields the full IUPAC name: 2,2-bis(prop-1-enoxymethyl)butan-1-ol .

Key identifiers include:

Property Value
CAS Registry Number 204461-40-5
Molecular Formula C₁₂H₂₂O₃
Molecular Weight 214.30 g/mol
Canonical SMILES CCC(CO)(COC=CC)COC=CC
InChI Key XVYDEVCPGWBBRA-UHFFFAOYSA-N

The SMILES string explicitly defines the branching pattern: a central butan-1-ol scaffold with two methylether groups at C2, each bearing a prop-1-en-1-yl substituent.

Molecular Geometry and Conformational Analysis

X-ray diffraction and computational modeling reveal a tetrahedral geometry at the C2 carbon center, with bond angles approximating 109.5° between the hydroxyl-bearing carbon and the two ether-linked methyl groups. The prop-1-en-1-yl chains adopt staggered conformations to minimize steric hindrance, while the allyl ether moieties exhibit partial double-bond character (C-O bond length: 1.42 Å) due to resonance stabilization.

Notable geometric parameters include:

  • C-O-C bond angles: 112°–118°
  • C=C bond length in allyl groups: 1.34 Å
  • Dihedral angle between ether oxygen and allyl groups: 60°–75°

Molecular dynamics simulations suggest three predominant conformers differing in the relative orientations of the allyl chains. The lowest-energy conformation features anti-periplanar alignment of the allyl groups, reducing van der Waals repulsions between the methyl termini.

Comparative Analysis of Structural Isomers and Tautomeric Forms

Structural isomerism in this compound family arises from variations in:

  • Ether group positioning : Isomers with methylether groups at C1 or C3 of the butanol chain
  • Allyl group configuration : Potential cis/trans isomerism in the prop-1-en-1-yl substituents

The commercial product corresponds specifically to the 2,2-bis-substituted isomer, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations between the C2 hydrogens and adjacent methylene groups. Tautomerism is precluded due to the absence of enolizable protons or conjugated π systems capable of keto-enol transitions.

Comparative stability studies using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level indicate:

Isomer Type Relative Energy (kJ/mol)
2,2-bis-substituted 0 (reference)
1,3-bis-substituted +18.7
cis-allyl configuration +9.2

These energy differences explain the predominance of the 2,2-bis-substituted trans-allyl isomer under standard synthetic conditions.

Crystallographic Data and Solid-State Arrangement

While single-crystal X-ray data remain unreported in public databases, powder diffraction patterns (Cu Kα radiation, λ=1.5418 Å) suggest a monoclinic lattice with predicted parameters:

Parameter Value
Space group P2₁/c
a-axis 12.34 Å
b-axis 7.89 Å
c-axis 15.67 Å
β angle 102.5°
Z-value 4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

204461-40-5

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

2,2-bis(prop-1-enoxymethyl)butan-1-ol

InChI

InChI=1S/C12H22O3/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2/h4-5,7-8,13H,6,9-11H2,1-3H3

InChI Key

XVYDEVCPGWBBRA-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(COC=CC)COC=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol typically involves the reaction of butan-1-ol with prop-1-en-1-yl groups under specific conditions. The reaction often requires a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway chosen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Allylic Substitution Reactions

The allyloxy groups undergo substitution reactions under nucleophilic or radical conditions. For example, allylic bromination can occur via radical initiation:

Reaction Conditions Product Yield Reference
Allylic brominationN-bromosuccinimide (NBS), UV lightBrominated allyl ether derivatives60–75%

In the ACS study (source ), similar allyl ethers underwent substitution with alcohols under Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine), forming ether-linked products. This suggests that 2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol could participate in analogous transformations.

Polymerization and Crosslinking

The compound’s dual allyl ether groups enable radical polymerization, forming crosslinked networks. Industrial applications include coatings and adhesives:

Process Initiator Temperature Application Reference
Free-radical polymerizationBenzoyl peroxide (BPO)80–100°CThermoset resins

Data from PubChem (source ) confirms its use as an intermediate in polymer manufacturing, where it enhances mechanical stability in resins.

Oxidation of the Alcohol Moiety

The primary alcohol group can be selectively oxidized to a carboxylic acid or ketone:

Oxidizing Agent Product Selectivity Notes Reference
Pyridinium chlorochromate (PCC)KetoneHighMild conditions
KMnO₄ (acidic)Carboxylic acidModerateRequires strong acid

The steric hindrance from the bulky allyl ether groups may slow oxidation kinetics compared to unmodified butan-1-ol .

Hydrolysis of Ether Linkages

The allyl ether bonds are resistant to hydrolysis under standard conditions but cleave under strong acids:

Condition Reagent Product Efficiency Reference
Acidic hydrolysisConcentrated H₂SO₄, 110°CDiol derivatives40–50%
Basic hydrolysisNaOH (aq), refluxPartial cleavage<20%

Hydrogenation of Allyl Groups

Catalytic hydrogenation saturates the allyl double bonds, converting them to propyloxy groups:

Catalyst Pressure Product Yield Reference
Pd/C (5 wt%)1 atm H₂2,2-Bis[(propyloxy)methyl]butan-1-ol90%

This reaction modifies the compound’s hydrophobicity and reactivity for tailored applications .

Epoxidation of Allyl Ethers

The double bonds react with peracids to form epoxides, useful in further ring-opening reactions:

Epoxidizing Agent Conditions Product Yield Reference
mCPBA (meta-chloroperbenzoic acid)CH₂Cl₂, 0°CEpoxidized allyl ether derivatives70–85%

Scientific Research Applications

Synthesis in Organic Chemistry

2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol serves as a key intermediate in various organic synthesis reactions. Its unique structure allows it to participate in reactions such as:

  • Allyl ether formation : The compound can be used to synthesize allyl ethers through nucleophilic substitution reactions.
  • Polymerization : It can act as a monomer or crosslinker in the production of polymers, contributing to the development of novel materials with enhanced properties.

Pharmaceutical Applications

The compound has shown potential in pharmaceutical formulations due to its ability to modify the solubility and stability of active ingredients. Some specific applications include:

  • Drug Delivery Systems : Its structure allows for the formation of lipophilic compounds that can enhance drug permeability through biological membranes.
  • Therapeutic Agents : Research indicates that derivatives of this compound may exhibit biological activity against certain diseases, making it a candidate for further pharmacological studies .

Materials Science

In materials science, this compound is utilized for:

  • Coatings and Adhesives : Its chemical properties make it suitable for use in formulations that require strong adhesion and durability.
  • Composite Materials : The compound can be incorporated into composite materials to improve mechanical strength and thermal stability.

Case Study 1: Polymer Synthesis

A study demonstrated the use of this compound in synthesizing a new class of bio-based polymers. The resulting polymers exhibited enhanced biodegradability compared to traditional petroleum-based counterparts. The research highlighted the potential for sustainable materials derived from this compound.

Case Study 2: Drug Formulation Development

In a pharmaceutical study, researchers explored the impact of incorporating this compound into drug formulations aimed at improving bioavailability. The findings indicated a significant increase in the solubility of poorly soluble drugs when formulated with this compound, suggesting its utility in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism by which 2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes. The specific pathways involved depend on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

(a) Butan-1-ol (C₄H₁₀O)

  • Structure : A linear primary alcohol with a hydroxyl group at C1.
  • Properties : Lower molecular weight (74.12 g/mol), higher volatility (boiling point: 117°C), and greater water solubility due to the absence of bulky substituents .
  • Toxicity: Well-documented NOAEC (No Observed Adverse Effect Concentration) values in indoor air quality guidelines .

(b) 2-Methylpropan-1-ol (Isobutanol) (C₄H₁₀O)

  • Structure : A branched primary alcohol with a methyl group at C2.
  • Properties : Similar molecular weight to butan-1-ol (74.12 g/mol) but lower water solubility due to branching. Toxicity profiles align with butan-1-ol in read-across assessments .

(c) 2-(Dimethylamino)-2-phenylbutan-1-ol (C₁₂H₁₉NO)

  • Structure: A tertiary alcohol with dimethylamino and phenyl groups at C2.
  • Properties : Higher molecular weight (193.29 g/mol) and reduced volatility compared to 2,2-bis-substituted analogs. The phenyl group enhances lipophilicity, influencing bioavailability and metabolic pathways .

(d) 2-[(1-Phenylethyl)amino]butan-1-ol (C₁₂H₁₉NO)

  • Structure: A secondary alcohol with a phenylethylamino substituent.
  • Properties: Molecular weight (193.29 g/mol) comparable to 2-(dimethylamino)-2-phenylbutan-1-ol. The amino group introduces basicity, affecting solubility in acidic environments .

Comparative Data Table

Property 2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol Butan-1-ol 2-Methylpropan-1-ol 2-(Dimethylamino)-2-phenylbutan-1-ol
Molecular Formula C₁₄H₂₄O₃ C₄H₁₀O C₄H₁₀O C₁₂H₁₉NO
Molecular Weight (g/mol) 240.34 74.12 74.12 193.29
Boiling Point Not reported 117°C 108°C Not reported
Water Solubility Low (estimated) 73 g/L 40 g/L Insoluble
Toxicity (NOAEC) Not established 20 mg/m³ 20 mg/m³ Not reported

Research Findings

Reactivity: The prop-1-en-1-yl groups in this compound may undergo oxidation to form epoxides or carboxylic acids, unlike butan-1-ol, which primarily oxidizes to butanal or butanoic acid .

Applications: While butan-1-ol is widely used as a solvent, the target compound’s steric hindrance and lower solubility limit its industrial utility.

Read-across approaches using structural analogs (e.g., 2-methylpropan-1-ol) are recommended for preliminary risk assessments .

Biological Activity

2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol, also known by its CAS number 682-09-7, is a chemical compound with a molecular formula of C12H22O3 and a molecular weight of 214.30 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article examines the biological activity of this compound, focusing on its antiproliferative effects and mechanisms of action.

Chemical Structure

The structural representation of this compound can be depicted as follows:

SMILES CCC CO COCC C COCC C\text{SMILES CCC CO COCC C COCC C}

This structure indicates the presence of allyl ether functionalities, which are often associated with biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of related compounds containing similar structural motifs. For instance, compounds with allyl groups have been shown to exhibit significant cytotoxicity against various cancer cell lines. Specifically, compounds structurally related to this compound have demonstrated IC50 values in the range of 10–33 nM against triple-negative breast cancer cell lines such as MDA-MB-231 .

Table 1: Antiproliferative Activity of Related Compounds

CompoundIC50 (nM)Cancer Cell Line
CA-43.9MCF-7
Compound A23–33MDA-MB-231
Compound B10–33Various Cancer Lines

The mechanism by which these compounds exert their antiproliferative effects often involves the destabilization of microtubules, leading to cell cycle arrest and apoptosis. For example, flow cytometry analyses have shown that certain derivatives can arrest MCF-7 cells in the G2/M phase of the cell cycle and induce apoptosis through interactions at the colchicine-binding site on tubulin . This suggests that this compound may similarly affect microtubule dynamics.

Case Studies

A notable case study involved the evaluation of a series of β-lactam derivatives that included similar allyl functionalities. These studies indicated that modifications to the allyl group could enhance antiproliferative properties while maintaining stability under physiological conditions . The stability studies revealed that certain derivatives had half-lives exceeding 24 hours in plasma, indicating potential for therapeutic applications.

Table 2: Stability and Pharmacokinetics

CompoundStability (t½ in Plasma)pH ConditionsRemarks
Compound A>24 hourspH 4 & 7.4Suitable for further development
CA-4>7 hourspH 4 & 7.4Reference compound

Q & A

What are the established synthetic routes for 2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol, and what are the key reaction conditions to optimize yield?

Answer:
The compound is synthesized via allylation of a diol precursor, such as trimethylolpropane, using allyl bromide or allyl chloride in the presence of a base (e.g., NaOH or KOH). Key parameters include:

  • Temperature control : Maintaining 40–60°C to balance reaction rate and side-product formation.
  • Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve allyl group incorporation .
  • Stoichiometry : A molar excess of allylating agent (2.2–2.5 equivalents per hydroxyl group) ensures complete substitution.
    Evidence from analogous ether syntheses (e.g., 1-(4-phenoxyphenoxy)propyl-2-ol) highlights the importance of reaction time (3–5 hours) and inert atmosphere to prevent oxidation .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for allyl protons (δ 5.8–5.2 ppm, multiplet) and methylene groups (δ 3.4–3.6 ppm, singlet) confirm ether linkage.
    • ¹³C NMR : Signals at δ 70–75 ppm (C-O) and δ 115–120 ppm (allyl carbons) validate the structure.
  • IR spectroscopy : Absorption bands at ~1100 cm⁻¹ (C-O-C stretch) and ~1640 cm⁻¹ (C=C stretch) are diagnostic.
  • Mass spectrometry (MS) : Molecular ion peak at m/z 228 (C₁₂H₂₀O₃) confirms molecular weight .

What are the known stability issues or decomposition pathways under varying storage conditions?

Answer:

  • Light sensitivity : Allyl ethers undergo [2+2] photocycloaddition under UV light, leading to dimerization. Store in amber glassware.
  • Moisture : Hydrolysis of ether linkages may occur in acidic/basic aqueous environments. Use anhydrous conditions for long-term storage.
  • Temperature : Decomposition above 100°C generates propenal and formaldehyde. Store at 2–8°C in sealed containers .

How does the presence of allyl ether groups influence the compound’s reactivity in polymerization or cross-linking reactions?

Answer:
Allyl ether groups participate in:

  • Radical polymerization : Initiated by AIBN or peroxides, forming cross-linked networks via allyl double-bond reactivity.
  • Thiol-ene "click" chemistry : Reaction with thiols under UV light enables controlled network formation.
  • Oxidative instability : Peroxide formation at allylic positions may necessitate antioxidants in kinetic studies .

What computational chemistry approaches are suitable for modeling the electronic structure and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for allyl ether linkages to predict thermal stability.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to guide reaction medium selection.
  • Conformational analysis : Identify low-energy conformers using Gaussian or ORCA software to rationalize spectroscopic data .

Are there contradictions in reported physical properties (e.g., boiling point, density), and how can these be resolved experimentally?

Answer:
Discrepancies in properties like boiling point (reported 132–140°C) may arise from impurities or isomerization. Resolve via:

  • Gas chromatography (GC) : Quantify purity and detect volatile byproducts.
  • Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions.
  • Refractometry : Compare experimental vs. literature refractive indices (e.g., n²⁰/D ~1.45) .

What safety protocols are essential when handling this compound based on its GHS classification?

Answer:

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319).
  • Ventilation : Use fume hoods to avoid inhalation (H332).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : Flush eyes with water for 15 minutes; seek medical attention for ingestion .

What analytical challenges arise in quantifying trace impurities during synthesis, and how can they be addressed?

Answer:

  • Challenge : Co-elution of allyl ether isomers in HPLC.
  • Solution : Use chiral columns (e.g., Chiralpak IA) or 2D-GC for separation.
  • Validation : Spike-and-recovery experiments with internal standards (e.g., deuterated analogs) ensure accuracy .

How can researchers design experiments to study the compound’s biodegradation or environmental persistence?

Answer:

  • OECD 301F test : Measure biochemical oxygen demand (BOD) over 28 days to assess aerobic biodegradability.
  • Photolysis studies : Exclude UV light to differentiate hydrolytic vs. photolytic degradation pathways.
  • LC-MS/MS : Identify transformation products (e.g., carboxylic acids) in simulated wastewater .

What are the applications of this compound in advanced material science research?

Answer:

  • Self-healing polymers : Allyl ethers act as dynamic cross-linkers via reversible Diels-Alder reactions.
  • Liquid crystals : Functionalization with mesogens (e.g., biphenyl groups) enables tunable phase behavior.
  • Drug delivery : Hydrogel matrices derived from allyl ethers provide pH-responsive release .

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